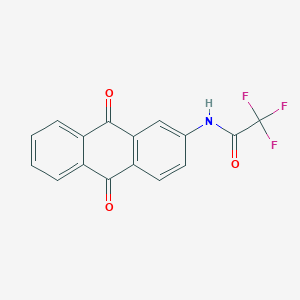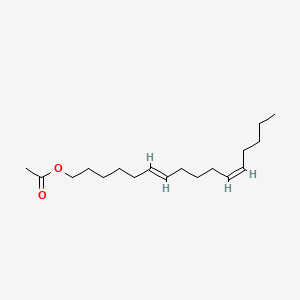
6,11-Hexadecadien-1-ol, acetate, (E,Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,11-Hexadecadien-1-ol, acetate, (E,Z)- is an organic compound with the molecular formula C18H32O2. It is a type of acetate ester derived from 6,11-hexadecadien-1-ol. This compound is known for its role in the field of chemical ecology, particularly as a component of insect pheromones .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,11-Hexadecadien-1-ol, acetate, (E,Z)- typically involves the esterification of 6,11-hexadecadien-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in large-scale production .
Types of Reactions:
Oxidation: 6,11-Hexadecadien-1-ol, acetate, (E,Z)- can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of 6,11-hexadecadienal or 6,11-hexadecadienoic acid.
Reduction: Formation of 6,11-hexadecadien-1-ol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6,11-Hexadecadien-1-ol, acetate, (E,Z)- is extensively studied for its role as a sex pheromone in various insect species. It is used in the development of pheromone traps for pest control in agriculture. Additionally, it serves as a model compound in the study of pheromone biosynthesis and signaling pathways in insects .
Wirkmechanismus
The compound exerts its effects by binding to specific olfactory receptors in insects, triggering a behavioral response. The molecular targets are typically olfactory receptor neurons located in the antennae of insects. The binding of the pheromone to these receptors activates a signaling cascade that leads to changes in behavior, such as attraction or mating .
Vergleich Mit ähnlichen Verbindungen
- Z,Z-11,13-Hexadecadien-1-ol acetate
- 11-Hexadecen-1-ol, acetate, (Z)-
- 7,11-Hexadecadien-1-ol, acetate, (Z,Z)-
Comparison: 6,11-Hexadecadien-1-ol, acetate, (E,Z)- is unique due to its specific double bond configuration (E,Z), which imparts distinct chemical and biological properties. Compared to its isomers and other similar compounds, it may have different binding affinities to olfactory receptors and thus elicit different behavioral responses in insects .
Eigenschaften
CAS-Nummer |
83483-57-2 |
|---|---|
Molekularformel |
C18H32O2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
[(6E,11Z)-hexadeca-6,11-dienyl] acetate |
InChI |
InChI=1S/C18H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7,11-12H,3-5,8-10,13-17H2,1-2H3/b7-6-,12-11+ |
InChI-Schlüssel |
YABSIULMMGXUKC-BIXBEFAMSA-N |
Isomerische SMILES |
CCCC/C=C\CCC/C=C/CCCCCOC(=O)C |
Kanonische SMILES |
CCCCC=CCCCC=CCCCCCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


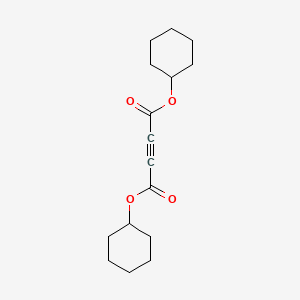
![{[1,4-Dioxo-1,4-bis(pentyloxy)butan-2-YL]sulfanyl}acetic acid](/img/structure/B14425085.png)
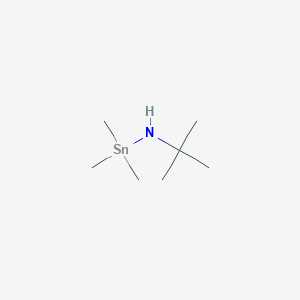
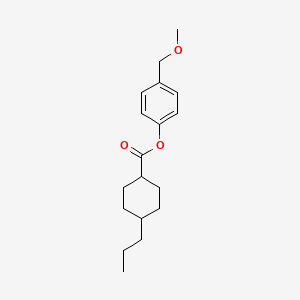
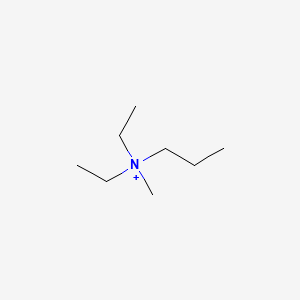

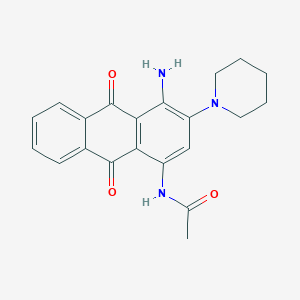

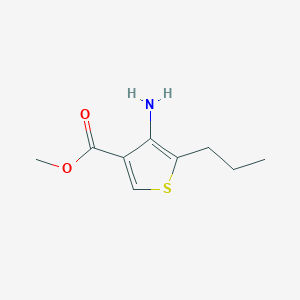
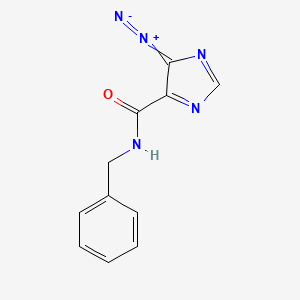
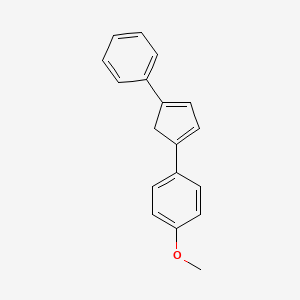
![3-(Methylsulfanyl)-2-[(methylsulfanyl)methyl]-1-phenylprop-2-en-1-one](/img/structure/B14425146.png)

